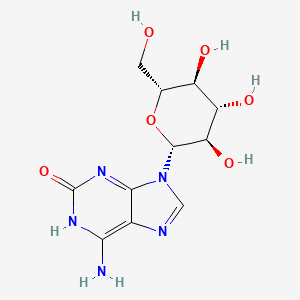
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a glucopyranosyl group attached to the purine base. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one typically involves the glycosylation of a purine base with a glucopyranosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process. The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine nucleosides.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo-purine nucleosides, reduced purine nucleosides, and substituted purine nucleosides .
Wissenschaftliche Forschungsanwendungen
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This mechanism is particularly relevant in its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: Another purine nucleoside with similar structural features.
6-Amino-9-(β-D-glucopyranosyl)-1,9-dihydro-2H-purin-2-one: A closely related compound with slight variations in its molecular structure.
Uniqueness
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is unique due to its specific glycosylation pattern and the presence of an amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
64283-15-4 |
|---|---|
Molekularformel |
C11H15N5O6 |
Molekulargewicht |
313.27 g/mol |
IUPAC-Name |
6-amino-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O6/c12-8-4-9(15-11(21)14-8)16(2-13-4)10-7(20)6(19)5(18)3(1-17)22-10/h2-3,5-7,10,17-20H,1H2,(H3,12,14,15,21)/t3-,5-,6+,7-,10-/m1/s1 |
InChI-Schlüssel |
SQCBIJYWFPOWKA-AUXKDTDASA-N |
Isomerische SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |
Kanonische SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(C(O3)CO)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


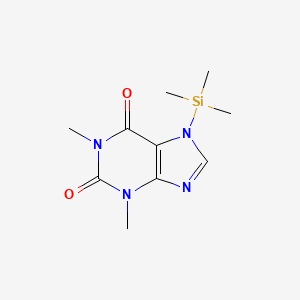

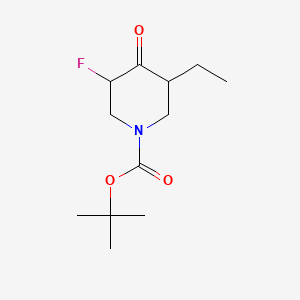
![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)


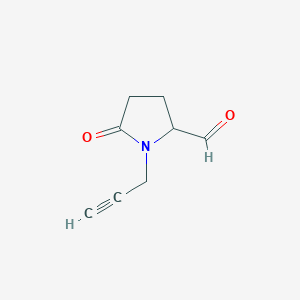

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

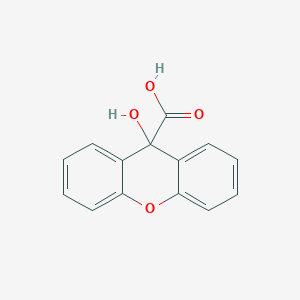
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)


